This compound falls under the category of amino acids and esters, with the molecular formula and a CAS number of 131235-51-3. Its structure features a central propionic acid backbone, an amino group, and a trifluoromethyl-substituted phenyl group, which significantly influences its reactivity and properties.
The synthesis of 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Specific parameters such as temperature, reaction time, and choice of solvents can greatly affect yield and purity during these processes .
The molecular structure of 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester can be described using several key identifiers:
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)N
The compound features:
The reactivity of 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester is influenced by its functional groups:
The mechanism of action for 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester is primarily defined by its interactions at the molecular level:
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects .
The physical and chemical properties of 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester include:
These properties are influenced by the presence of the trifluoromethyl group, which increases lipophilicity and alters solubility profiles compared to non-fluorinated analogs .
2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester has diverse applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4